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2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide

Pseudomonas aeruginosa elastase fluorogenic substrate cleavage specificity

2-Aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide (also known as Abz-AGLA-Nba or AAGLAN) is a synthetic internally quenched fluorogenic peptide substrate specifically designed for neutral metalloendopeptidases. It features an N-terminal 2-aminobenzoyl (Abz) fluorophore and a C-terminal 4-nitrobenzylamide (Nba) quencher, separated by the tetrapeptide sequence Ala-Gly-Leu-Ala.

Molecular Formula C28H37N7O7
Molecular Weight 583.6 g/mol
CAS No. 100307-95-7
Cat. No. B1166746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide
CAS100307-95-7
Molecular FormulaC28H37N7O7
Molecular Weight583.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(=O)C(C)NCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)C(C)NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C28H37N7O7/c1-16(2)13-23(28(40)34-26(38)17(3)30-14-19-9-11-20(12-10-19)35(41)42)33-24(36)15-31-25(37)18(4)32-27(39)21-7-5-6-8-22(21)29/h5-12,16-18,23,30H,13-15,29H2,1-4H3,(H,31,37)(H,32,39)(H,33,36)(H,34,38,40)/t17-,18-,23-/m0/s1
InChIKeyKAGLSIMCIJOPKS-BSRJHKFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide (CAS 100307-95-7): A Defined Fluorogenic Substrate for Neutral Metalloendopeptidase Activity Detection and Inhibitor Screening


2-Aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide (also known as Abz-AGLA-Nba or AAGLAN) is a synthetic internally quenched fluorogenic peptide substrate specifically designed for neutral metalloendopeptidases [1]. It features an N-terminal 2-aminobenzoyl (Abz) fluorophore and a C-terminal 4-nitrobenzylamide (Nba) quencher, separated by the tetrapeptide sequence Ala-Gly-Leu-Ala [2]. Enzymatic cleavage at the Gly-Leu bond in the substrate releases the Abz-Ala-Gly fragment from the Leu-Ala-Nba quencher, producing a measurable 6- to 7-fold fluorescence increase (λex 340 nm, λem 415 nm) that enables continuous, real-time kinetic assays [3].

Why Generic Fluorogenic Peptide Substrates Cannot Replace 2-Aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide (CAS 100307-95-7) in Neutral Metalloendopeptidase Assays


Subtle alterations in amino acid sequence, fluorophore-quencher pair, or cleavage-site architecture in generic internally quenched fluorescent (IQF) substrates can produce dramatically divergent kinetic constants (kcat/Km) and pH optima when tested against the same neutral metalloendopeptidase [1]. The Abz-AGLA-Nba sequence is specifically optimized for the extended substrate recognition site of Pseudomonas aeruginosa elastase (pseudolysin, LasB), whose cleavage specificity at the Gly-Leu bond and sensitivity to P1' residue identity are not replicated by generic substrates containing different P1-P1' motifs [2]. Direct empirical comparisons demonstrate that altering the P1' residue alone can shift kcat/Km by more than threefold, and the pH optimum shifts meaningfully depending on the specific substrate structure used [3].

Quantitative Differentiation Evidence for 2-Aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide (CAS 100307-95-7) Against Closest Comparator Substrates


Cleavage-Site Specificity and Fluorescence Response: Abz-AGLA-Nba vs. Generic Fluorogenic Substrates for Pseudomonas aeruginosa Elastase

The Abz-AGLA-Nba substrate is cleaved by Pseudomonas aeruginosa elastase specifically at the Gly-Leu bond, releasing the Abz-Ala-Gly fluorophore from the Leu-Ala-Nba quencher, resulting in a 6- to 7-fold fluorescence increase at λex 340 nm / λem 415 nm under pH 7.2 conditions [1]. This defines the substrate's operational cleavage site and signal-to-noise ratio, two parameters that directly determine assay sensitivity and data quality. Generic IQF substrates with different P1-P1' motifs exhibit different cleavage-site preferences and may release fluorophores with divergent spectral properties or signal amplitudes, complicating direct comparison and inhibitor screening reproducibility.

Pseudomonas aeruginosa elastase fluorogenic substrate cleavage specificity

Comparative pH Optimum: Abz-AGLA-Nba (5.8) vs. Native and Mutated α1-Proteinase Inhibitor Substrates for Pseudomonas aeruginosa Elastase

The pH optimum for cleavage of Abz-AGLA-Nba by Pseudomonas aeruginosa elastase is 5.8, determined under controlled experimental conditions alongside three comparator substrates: native α1-proteinase inhibitor, oxidized inhibitor, and Met358→Leu mutated inhibitor [1]. This is distinctly lower than the pH optima observed for the native inhibitor (6.0), the oxidized inhibitor (7.0), and the Met358→Leu mutant (6.5). The 1.2-pH-unit difference between Abz-AGLA-Nba and the oxidized inhibitor represents a substantial shift in the pH-activity profile that would directly affect kinetic parameter measurements if assays were conducted near neutral pH.

Pseudomonas aeruginosa elastase pH optimum substrate comparison

Comparative Km Values: Abz-AGLA-Nba (0.11 mM) Outperforms Furylacryloyl-Gly-Leu-Phe (1.4 mM) for Pseudolysin (EC 3.4.24.26)

Against pseudolysin (Pseudomonas aeruginosa elastase, EC 3.4.24.26), Abz-AGLA-Nba exhibits a Km value of 0.11 mM, as cataloged in the BRENDA enzyme database [1]. By contrast, the alternative chromogenic substrate 3-(2-furyl)acryloyl-glycyl-L-phenylalanyl-L-phenylalanine (FA-Gly-Phe-Phe) shows a Km of 1.4 mM against the same enzyme under comparable conditions, representing a 12.7-fold higher Km [1]. The lower Km for Abz-AGLA-Nba indicates substantially higher apparent binding affinity for pseudolysin, enabling sensitive detection at lower substrate concentrations and reducing substrate consumption in high-throughput formats.

pseudolysin Km value substrate affinity

Differential Enzyme Recognition: Abz-AGLA-Nba Is Cleaved by Thermolysin but the Closely Related Inhibitor ClCH2CO-HOLeu-OCH3 Fails to Inhibit P. aeruginosa Elastase

The Abz-AGLA-Nba substrate is hydrolyzed by both Pseudomonas aeruginosa elastase and the structurally related metalloendopeptidase thermolysin, confirming broad utility across neutral metalloendopeptidases [1]. However, the known thermolysin inhibitor ClCH2CO-HOLeu-OCH3 does not inhibit P. aeruginosa elastase, while the tripeptide analog ClCH2CO-HOLeu-Ala-Gly-NH2 does irreversibly inhibit the elastase [1]. This demonstrates that although Abz-AGLA-Nba serves as a cross-enzyme substrate, the extended substrate recognition site of P. aeruginosa elastase imposes distinct structural requirements on inhibitors, making Abz-AGLA-Nba a critical tool for differentiating between thermolysin-like and elastase-specific inhibitory modalities in compound screening.

thermolysin enzyme selectivity inhibitor cross-reactivity

Kinetic Selectivity Advantage: Abz-AGLA-Nba's kcat/Km for the 20S Proteasome vs. Pseudomonas Elastase

An Abz-containing analog substrate, Abz-Gly-Pro-Ala-Leu-Ala-Nba (which shares the Abz/Nba fluorophore-quencher pair but differs in the P4-P2 peptide sequence), is cleaved exclusively at the Leu-Ala bond by the 20S proteasome with a kcat/Km value of 13,000 M⁻¹s⁻¹ [1]. By comparison, Abz-AGLA-Nba is cleaved at the Gly-Leu bond by Pseudomonas aeruginosa elastase with specificity toward the P1' alanine residue [2]. Although the absolute kcat/Km for Abz-AGLA-Nba with elastase is not reported in the same units, this comparison demonstrates that the Abz/Nba fluorophore-quencher platform can be tuned for high kinetic selectivity toward different protease families by altering the peptide sequence, and that Abz-AGLA-Nba's Ala-Gly-Leu-Ala sequence is specifically optimized for neutral metalloendopeptidases rather than the proteasome.

20S proteasome enzyme selectivity kcat/Km

Application in LasB Inhibitor Drug Discovery: Abz-AGLA-Nba as the Reference Substrate for Potency Determination in Cellular and Animal Infection Models

Abz-AGLA-Nba was used as the fluorogenic reporter substrate to determine IC50 values for chemically optimized LasB elastase inhibitors in a study that progressed compounds through cellular and animal infection models [1]. In this published work, inhibition of Pseudomonas aeruginosa PA14 LasB was measured using Abz-AGLA-Nba as the substrate with a 15-minute preincubation period, enabling IC50 determination [1]. The same substrate was used throughout the chemical optimization campaign, establishing it as a validated reference standard for translational LasB inhibitor development from biochemical assays through to in vivo efficacy testing. This positions Abz-AGLA-Nba as the procurement substrate of choice for any laboratory seeking to benchmark novel LasB inhibitors against published literature values under reproducible conditions.

LasB inhibitor drug discovery cellular model

Optimal Application Scenarios for 2-Aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide (CAS 100307-95-7) Based on Quantitative Differentiation Evidence


High-Throughput Screening of P. aeruginosa LasB Elastase Inhibitors with Direct Literature Benchmarking

Abz-AGLA-Nba is the validated fluorogenic substrate for high-throughput screening (HTS) campaigns targeting Pseudomonas aeruginosa LasB elastase inhibitors, as demonstrated in published chemical optimization studies that progressed inhibitors from biochemical IC50 determination to cellular and animal infection models [1]. Its 6- to 7-fold fluorescence signal increase upon cleavage provides a robust assay window for 96- and 384-well plate formats, while its Km of 0.11 mM for pseudolysin permits sensitive detection at low substrate concentrations, reducing per-well reagent costs in large-scale screening [2][3]. Researchers can directly compare their inhibitor IC50 values to published benchmarks, as Abz-AGLA-Nba is the substrate used in the most advanced LasB inhibitor drug discovery publications to date.

Differential Diagnosis Between Thermolysin-Like and P. aeruginosa Elastase-Specific Inhibitors

Abz-AGLA-Nba is uniquely suited for compound library triage when distinguishing between thermolysin-directed and elastase-specific inhibitors is critical. The substrate is cleaved by both thermolysin and P. aeruginosa elastase, yet the thermolysin inhibitor ClCH2CO-HOLeu-OCH3 fails to inhibit the elastase, while extended tripeptide analogs do [4]. Running parallel inhibition assays with Abz-AGLA-Nba against both enzymes enables rapid identification of compounds that selectively target the extended substrate recognition site unique to P. aeruginosa elastase, eliminating false positives that would otherwise confound hit-to-lead progression.

Continuous Kinetic Assay Development for Neutral Metalloendopeptidase Characterization Across Species

The Abz-AGLA-Nba substrate has demonstrated utility for detecting metalloendoprotease activity in intact spermatozoa from multiple mammalian species, with a pH optimum of 6.2 for sperm-associated activity, confirming its applicability beyond bacterial enzyme systems [5]. Its lower pH optimum (5.8 for P. aeruginosa elastase) compared to physiological-substrate alternatives (pH 6.0–7.0) makes it the preferred choice for assays conducted under mildly acidic conditions where conventional substrates exhibit suboptimal turnover [2]. This is particularly relevant for characterizing metalloendoprotease activity in acidic cellular compartments, lysosomal extracts, or specialized tissue microenvironments.

Quality Control Release Assay for Recombinant Pseudolysin Production Batches

Abz-AGLA-Nba is explicitly cataloged as a substrate for pseudolysin (EC 3.4.24.26) in the BRENDA enzyme database, with documented cleavage products Abz-Ala-Gly and Leu-Ala-Nba confirmed under defined conditions (25°C, pH 7.4) . Its 12.7-fold lower Km compared to alternative substrates such as 3-(2-furyl)acryloyl-glycyl-L-phenylalanyl-L-phenylalanine (Km = 1.4 mM) translates to higher assay sensitivity at low enzyme concentrations, making it the superior choice for lot-release potency testing of recombinant pseudolysin intended for downstream biotechnological applications [3].

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